5-Hydroxydiprafenone

Description

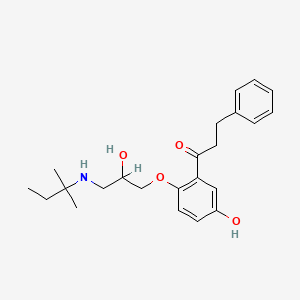

5-Hydroxydiprafenone (5-OH-DF) is the primary active metabolite of diprafenone, a Class IC antiarrhythmic agent. Its chemical structure (C₂₃H₃₁NO₄) includes a hydroxyl group at the fifth position of the diprafenone backbone, enhancing its polarity and metabolic stability compared to the parent compound . Preclinical studies highlight its role in prolonging cardiac refractory times and modulating ion channels, particularly potassium conductance in vascular smooth muscle . Analytical methods such as capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) have been optimized for its detection in plasma, underscoring its pharmacokinetic relevance .

Properties

CAS No. |

127848-69-5 |

|---|---|

Molecular Formula |

C23H31NO4 |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

1-[5-hydroxy-2-[2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one |

InChI |

InChI=1S/C23H31NO4/c1-4-23(2,3)24-15-19(26)16-28-22-13-11-18(25)14-20(22)21(27)12-10-17-8-6-5-7-9-17/h5-9,11,13-14,19,24-26H,4,10,12,15-16H2,1-3H3 |

InChI Key |

XKLKBMNSXDQEBY-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)NCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O |

Canonical SMILES |

CCC(C)(C)NCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O |

Synonyms |

5-hydroxydiprafenone 5-hydroxydiprafenone, (S)-isomer 5-hydroxydiprafenonem, (R)-isomer 5-OH-diprafenone |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues within the C₂₃H₃₁NO₄ Class

Compounds sharing the molecular formula C₂₃H₃₁NO₄ exhibit structural diversity despite identical mass. Key comparisons include:

| Compound | CAS No. | Source/Class | Functional Groups |

|---|---|---|---|

| 5-Hydroxydiprafenone | 127848-69-5 | Antiarrhythmic metabolite | Hydroxyl group at C5, aryl ketone |

| Calyciphylline A | 596799-30-3 | Alkaloid (plant extract) | Complex polycyclic structure |

| Stachybotrylactam | 163391-76-2 | Sesquiterpene (microbial) | Lactam ring, fused cyclic moieties |

Key Insights :

- Unlike plant-derived Calyciphylline A or microbial Stachybotrylactam, 5-OH-DF is synthetically optimized for cardiovascular activity.

- The hydroxyl group in 5-OH-DF enhances solubility compared to non-hydroxylated diprafenone, influencing bioavailability .

Pharmacological Analogues: Class IC Antiarrhythmics

5-OH-DF shares mechanistic similarities with propafenone and propranolol but differs in selectivity and metabolism:

Key Insights :

- 5-OH-DF lacks the β-adrenoceptor blocking activity seen in propafenone and propranolol, reducing off-target effects .

- Unlike diprafenone, 5-OH-DF’s hydroxyl group prevents rapid hepatic clearance, extending its half-life .

Analytical and Metabolic Comparisons

Enantioseparation and Detection

CE and HPLC methods differentiate 5-OH-DF from analogues:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.